molecular formula C10H9FO B1343188 1-(4-Fluorophenyl)but-3-en-2-one CAS No. 860642-35-9

1-(4-Fluorophenyl)but-3-en-2-one

Cat. No. B1343188
M. Wt: 164.18 g/mol
InChI Key: CXEZODIMVODHGO-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)but-3-en-2-one is a fluorinated organic compound that has been the subject of various studies due to its interesting properties and potential applications. The presence of the fluorine atom on the phenyl ring can significantly alter the chemical and physical properties of the molecule, making it a valuable target for research in fields such as drug discovery, materials science, and organic synthesis .

Synthesis Analysis

The synthesis of fluorinated compounds like 1-(4-Fluorophenyl)but-3-en-2-one often involves multi-step reactions and the use of specialized reagents. For instance, the synthesis of related fluorinated biphenyl liquid crystals was achieved through a nine-step reaction sequence starting from 4-alkylcyclohexanecarboxylic acids . Similarly, substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds were synthesized by a condensation reaction of 4-fluoro-3-methyl acetophenone with substituted benzaldehydes . These methods highlight the complexity and the need for precise conditions to obtain the desired fluorinated products.

Molecular Structure Analysis

The molecular structure of related fluorinated compounds has been extensively studied using various spectroscopic and computational techniques. For example, the optimized molecular structure and vibrational frequencies of a pyrazole derivative were investigated both experimentally and theoretically, showing good agreement with X-ray diffraction data . The geometrical parameters and the stability of the molecule, which arise from hyper-conjugative interactions and charge delocalization, were analyzed using natural bonding orbital (NBO) analysis .

Chemical Reactions Analysis

Fluorinated compounds like 1-(4-Fluorophenyl)but-3-en-2-one can undergo a variety of chemical reactions. The fluorine atom can influence the reactivity of the molecule, as seen in the study of a novel fluorinating agent, which demonstrated the ability to convert various functional groups to fluorinated counterparts with high yields and stereoselectivity . The reactivity of the carbonyl group, in particular, is enhanced by the electronegativity of the fluorine atom, making it a reactive site for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often unique due to the presence of the fluorine atom. For instance, the refractive indices of a related compound in different solvent mixtures were measured, and various parameters such as molar refraction and polarizability constant were calculated to understand the nature of interactions within the molecule and with solvents . The mesomorphic properties of fluorinated biphenyl liquid crystals were also investigated, revealing a broad nematic mesophase with low melting points and high clearing points, which are influenced by the fluorinated terminal group .

Scientific Research Applications

Molecular Structure and Spectroscopy

  • Molecular Structure Analysis : (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a derivative of 1-(4-Fluorophenyl)but-3-en-2-one, has been synthesized and analyzed using HF and DFT methods. The studies focus on vibrational wavenumbers, geometrical parameters, and hyper-conjugative interactions, indicating significant stability and electron density transfer characteristics (Najiya et al., 2014).

  • Refractive Indices Study : Research involving 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one measured its refractive indices in methanol and benzene mixtures. This provided insights into molecular interactions and properties like molar refraction and internal pressure (Chavan & Gop, 2016).

Crystallography and Material Properties

  • Crystal Growth and Characterization : 3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (FMPP) has been the subject of studies focusing on its crystal growth, structure, and material properties, including band gap energy and molecular hyperpolarizability, contributing to the understanding of its potential in material science applications (Meenatchi et al., 2015).

Chemical Interactions and Synthesis

  • Synthesis and Interaction with Biological Molecules : Studies on synthesized 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one compounds have revealed interactions with bovine serum albumin, providing insights into biological interactions and potential applications in biochemistry (Garg & Raghav, 2013).

  • chemistry involved the synthesis of telechelic oligomers with 4-fluorophenyl ketone end groups using 2,3-Di-(4-fluorophenyl)buta-1,3-diene, revealing potential applications in creating specialized polymers (Dix, Ebdon, & Hodge, 1993).

Liquid Crystal Research

  • Synthesis and Properties of Liquid Crystals : The synthesis of but-3-enyl-based fluorinated biphenyl liquid crystals, which include a lateral fluoro substitute and but-3-enyl terminal group, has been explored. These compounds exhibited broad nematic mesophases, indicating potential for use in liquid crystal display technologies (Jiang et al., 2012).

Quantum Chemical Analysis

  • Quantum Chemical Analysis on Chalcone Derivatives : The molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a chalcone derivative, was analyzed using quantum chemical methods. The study contributes to understanding the electronic properties and HOMO-LUMO energy gap, crucial for designing materials with specific electronic characteristics (Zaini et al., 2018).

Structural Characterization and Analysis

  • Structural Characterization : Detailed structural characterization of various compounds related to 1-(4-Fluorophenyl)but-3-en-2-one, including X-ray crystallography and spectroscopic techniques, provides essential insights into their molecular geometry and potential applications in various fields of chemistry (Butcher et al., 2007).

properties

IUPAC Name

1-(4-fluorophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEZODIMVODHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610749
Record name 1-(4-Fluorophenyl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)but-3-en-2-one

CAS RN

860642-35-9
Record name 1-(4-Fluorophenyl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 220 mL (1.0 M, 220mmol) of vinylmagnesium bromide in 100 mL THF, was added dropwise under nitrogen atmosphere at 0 ° C. a solution of 21 g (106.6 mmol) 2-(4-fluorophenyl)-N-methoxy-N-methylacetamide (step A) in ˜150 mL dry ether. The reaction mixture was stirred at 0° C. for 0.5 hr then poured slowly into an ice/2N aq HCl mixture. The resulting mixture was diluted with ether and brine, transferred to a separatory funnel and the organic layer separated. The organic layer was washed with brine, dried over drying agent, filtered and the solvent evaporated under vacuum to give 14.2 g of the crude title compound which was used without further purification. 1H-NMR (CDCl3): δ: 7.19 (2H, m), 7.02 (2H, t, J=9.5 Hz), 6.42 (1H, dd, J1=14.2Hz, J2=11Hz). 6.34 (1H, d, J=14.2Hz), 5.86 (1H, d, J=11 Hz), 3.87 (2H, s).
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MY Bugera, KV Tarasenko, IS Kondratov… - European Journal of …, 2020 - Wiley Online Library
An efficient approach to the preparation of β‐alkoxyenones bearing (het)aryl difluoromethyl substituents is described. The method included acylation of acyclic or cyclic vinyl ethers with (…
J Jiang, JL Bunda, GA Doss, GG Chicchi… - Journal of medicinal …, 2009 - ACS Publications
3-[(3aR,4R,5S,7aS)-5-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-4-(4-fluorophenyl)octahydro-2H-isoindol-2-yl]cyclopent-2-en-1-one (17) is a high affinity, brain-penetrant, …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk

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